molecular formula C23H23N5O2S2 B4134172 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B4134172
M. Wt: 465.6 g/mol
InChI Key: IMMBVFVKVHSWQW-UHFFFAOYSA-N
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Description

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the triazole and thiazole intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with 4-methoxybenzyl chloride. The thiazole ring is often prepared via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The final step involves coupling the triazole and thiazole intermediates through a thioether linkage, followed by acylation with acetic anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The compound’s structure allows it to bind to specific receptors or enzymes, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
  • **2-{[5-(4-fluorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Uniqueness

The presence of the methoxy group in 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds with different substituents on the benzyl group.

Properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S2/c1-15-4-8-17(9-5-15)19-13-31-22(24-19)25-21(29)14-32-23-27-26-20(28(23)2)12-16-6-10-18(30-3)11-7-16/h4-11,13H,12,14H2,1-3H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMBVFVKVHSWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3C)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

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